molecular formula C18H19NO4S B5640487 ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5640487
M. Wt: 345.4 g/mol
InChI Key: ONKAQSBJUSCRJN-MDZDMXLPSA-N
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Description


Ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has been explored in various scientific studies. It belongs to a class of compounds that exhibit a range of biological activities and chemical properties due to their complex structure.

Synthesis Analysis


The synthesis of derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves converting them into Schiff bases and acyl derivatives, leading to various biologically active compounds. These syntheses involve reactions with hydrazine hydrate and aromatic aldehydes to produce Schiff bases and other derivatives with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006).

Molecular Structure Analysis


The molecular structure of related compounds has been elucidated through different spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and X-ray diffraction, revealing the detailed configuration and conformation of these molecules. Structural analysis supports the identification and characterization of these compounds and their isomers (Pazdera et al., 1997).

Chemical Reactions and Properties


This compound can undergo various chemical reactions, including recyclization, photoisomerization, and reactions with amines, leading to a diverse range of derivatives with different chemical and biological properties (Shipilovskikh et al., 2014).

properties

IUPAC Name

ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-22-18(21)16-13-7-3-4-8-14(13)24-17(16)19-15(20)10-9-12-6-5-11-23-12/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKAQSBJUSCRJN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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